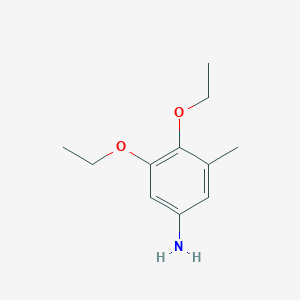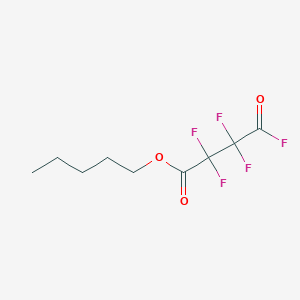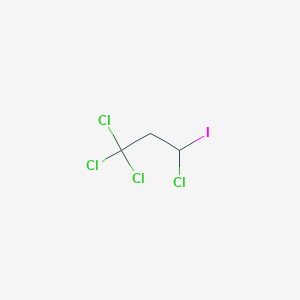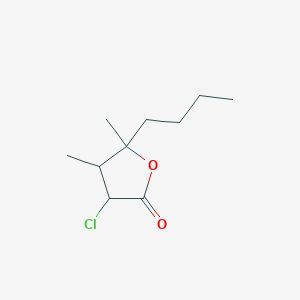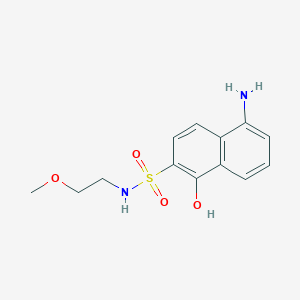![molecular formula C14H15N3O2 B14360866 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid CAS No. 94477-21-1](/img/structure/B14360866.png)
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a chemical compound that features a pyridazine ring substituted with a phenyl group and an amino butanoic acid moiety. Pyridazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .
Scientific Research Applications
4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
4-[(6-Phenylpyridazin-3-yl)amino]benzoic acid: Shares a similar structure but with a benzoic acid moiety instead of butanoic acid.
Pyridazinone derivatives: These compounds also feature the pyridazine ring and are known for their diverse pharmacological activities.
Uniqueness: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is unique due to its specific combination of the pyridazine ring, phenyl group, and amino butanoic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
94477-21-1 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-[(6-phenylpyridazin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19) |
InChI Key |
MYRITUFLYDISRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


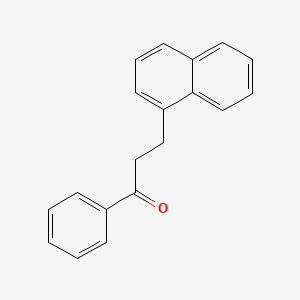

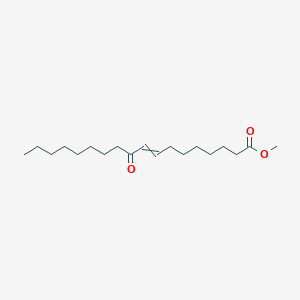

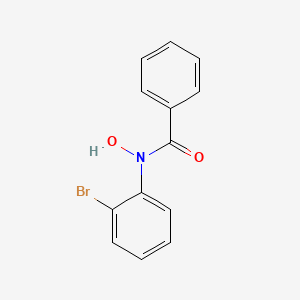
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
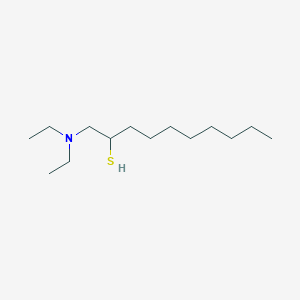
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
